2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate
Description
2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate is a pyridinium-based ionic compound featuring three phenyl substituents at the 2-, 4-, and 6-positions of the pyridinium ring. The nitrogen atom at the 1-position is further substituted with a methyl group linked to a 2-phenyltetrazole moiety. The tetrafluoroborate ([BF₄]⁻) counterion enhances solubility in polar solvents and stabilizes the cationic pyridinium core.
Properties
IUPAC Name |
2,4,6-triphenyl-1-[(2-phenyltetrazol-5-yl)methyl]pyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N5.BF4/c1-5-13-24(14-6-1)27-21-29(25-15-7-2-8-16-25)35(30(22-27)26-17-9-3-10-18-26)23-31-32-34-36(33-31)28-19-11-4-12-20-28;2-1(3,4)5/h1-22H,23H2;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBKKBBLBWHEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC4=NN(N=N4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24BF4N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrazole ring The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to achieve high yields and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential as a bioactive compound in drug discovery and development is being explored.
Medicine: It may have applications in the design of new therapeutic agents.
Industry: It can be utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Key Properties :
The thiopyrylium derivative exhibits lower thermal stability due to reduced resonance stabilization, making it more reactive in electrophilic substitution reactions.
N-Substituted Triphenylpyridinium Tetrafluoroborates
Structural Variations :
Compounds such as N-(2,4,6-triphenylpyridin-1-ium-1-yl)butan-2-imine tetrafluoroborate () share the pyridinium core and counterion but differ in the N-substituent. The target compound’s tetrazolylmethyl group introduces a rigid, nitrogen-rich moiety compared to flexible alkyl-imine chains.
Impact on Properties :
- Lipophilicity : The tetrazole’s aromaticity increases hydrophilicity relative to alkyl-imine substituents.
- Reactivity : The electron-withdrawing tetrazole group enhances the pyridinium ring’s electrophilicity, facilitating nucleophilic attack at the 2-, 4-, or 6-positions.
- Coordination Potential: The tetrazole’s nitrogen atoms enable metal coordination, a feature absent in alkyl-imine analogs .
Imidazolium and Pyrazolium Tetrafluoroborates
Core Heterocycle Comparison :
Imidazolium salts (e.g., 1,3,4,5-tetraphenylimidazol-3-ium tetrafluoroborate, ) feature a five-membered aromatic ring with two nitrogen atoms. The pyridinium system’s six-membered ring provides greater charge delocalization and stability.
Tetrazole-Containing Coordination Complexes
Functional Group Synergy :
The target compound’s tetrazole group parallels ligands in coordination complexes such as [5-(pyridin-2-yl)-1H-tetrazole-κ²N⁴,N⁵]copper(I) tetrafluoroborate (). Both exploit tetrazole’s ability to bind metals via nitrogen atoms. However, the pyridinium core in the target compound introduces additional cationic charge, influencing solubility and lattice packing in crystalline phases .
Biological Activity
2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure
The compound features a pyridine ring substituted with a tetrazole moiety and multiple phenyl groups. Its structural complexity may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole and pyridine derivatives exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells.
Case Study: Anticancer Mechanism
A study investigated the cytotoxic effects of similar tetrazole-containing compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that these compounds induced apoptosis by activating caspases 3, 8, and 9, leading to increased levels of reactive oxygen species (ROS) and modulation of key apoptotic pathways involving p53 and NF-kB .
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | MCF-7 | 0.25 | Caspase activation |
| 2b | MDA-MB-231 | 0.30 | ROS modulation |
| 3b | MCF-7 | 0.20 | Autophagy induction |
Antimicrobial Activity
In addition to anticancer properties, compounds related to 2,4,6-triphenyl derivatives have shown promising antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Research Findings
A comparative study highlighted the antimicrobial efficacy of several triphenyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential candidates for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
| Pseudomonas aeruginosa | 60 µg/mL |
Other Biological Activities
Beyond anticancer and antimicrobial effects, research has suggested that this class of compounds may also possess anti-inflammatory and antioxidant properties. These activities are critical in managing chronic diseases where oxidative stress plays a significant role.
Mechanistic Insights
The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Moreover, antioxidant activity is linked to the scavenging of free radicals and enhancement of endogenous antioxidant defenses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
